![molecular formula C11H10N2O2 B420597 2,6-Dimethyl-5-nitroquinoline CAS No. 312913-60-3](/img/structure/B420597.png)
2,6-Dimethyl-5-nitroquinoline
Overview
Description
“2,6-Dimethyl-5-nitroquinoline” is a chemical compound with the molecular formula C11H10N2O2 . It is a type of quinoline, which is a class of compounds that have wide applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinolines, including “2,6-Dimethyl-5-nitroquinoline”, often involves α,β-unsaturated aldehydes as versatile building blocks . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-5-nitroquinoline” has been characterized by several techniques, including MS, HRMS, FTIR, GC-MS, electronic absorption spectroscopy, and multinuclear NMR . The structures of related compounds, such as 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline, have been determined by single-crystal X-ray diffraction measurements .
Chemical Reactions Analysis
Quinolines, including “2,6-Dimethyl-5-nitroquinoline”, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . These methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dimethyl-5-nitroquinoline” include its molecular formula C11H10N2O2 . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Benzazepine and Pyridazepine Derivatives : Research demonstrated the reaction of nitroquinolines, including 5-nitroquinolines, with dimethyl phosphite and amines to synthesize benzazepine or pyridazepine derivatives. These reactions highlight the utility of nitroquinolines in forming structurally diverse compounds (Danikiewicz & Mąkosza, 1991).
- Formation of Pyrroloquinolines : A study detailed the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by further transformations to create pyrroloquinolines. This process underscores the role of nitroquinolines in complex organic syntheses (Roberts, Joule, Bros & Álvarez, 1997).
Bioreductive Drugs and Cytotoxicity
- Hypoxia-Selective Cytotoxins : Nitroquinolines, including 5-nitroquinolines, were studied as hypoxia-selective cytotoxins, indicating their potential in targeted cancer therapy. These compounds exhibited selective toxicity under hypoxic conditions, relevant in tumor environments (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992).
Chemical Reactions and Mechanisms
- Aromatic Nucleophilic Substitution Reactions : Studies on 6-nitroquinoline revealed its reaction with potassium cyanide and nitroalkanes, leading to products like pyridoquinazolinones. This finding expands the understanding of aromatic nucleophilic substitution mechanisms involving nitroquinolines (Halama & Macháček, 1999).
Synthesis of Platinum Complexes
- Anticancer Activity of Platinum Complexes : Research on platinum(II) complexes with 5-nitroquinoline demonstrated potent anticancer activity. These findings suggest applications in developing new anticancer drugs (Živković, Kljun, Ilic-Tomic, Pavic, Veselinović, Manojlović, Nikodinović-Runić & Turel, 2018).
Additional Research Applications
- Preparation of Amines and Derivatives : The synthesis of amines through reactions with nitroquinolines, including nitration and reduction processes, plays a significant role in organic chemistry and pharmaceutical development (Tomioka, Ohkubo & Yamazaki, 1985).
Future Directions
The future directions of “2,6-Dimethyl-5-nitroquinoline” research could involve the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, the exploration of its potential biological and pharmaceutical activities could be a promising direction .
properties
IUPAC Name |
2,6-dimethyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-6-10-9(11(7)13(14)15)5-4-8(2)12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMWICAXFZCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-5-nitroquinoline |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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